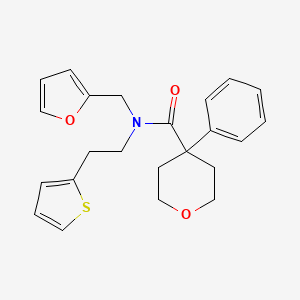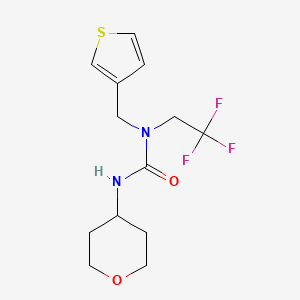
3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C13H17F3N2O2S and its molecular weight is 322.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions
The compound is part of research focused on developing efficient one-pot, multi-component reactions. These reactions are crucial for synthesizing complex organic molecules, including heterocycles, which are a core structure in many pharmaceuticals and materials science applications. A study by Ghorbani‐Vaghei et al. (2015) highlighted the use of similar urea derivatives in a diastereoselective three-component reaction, showcasing the potential of such compounds in facilitating diverse chemical syntheses (Ghorbani‐Vaghei, Maghbooli, Mahmoodi, & Shahriari, 2015).
Gelation Properties
Compounds with urea functionalities have been studied for their ability to form hydrogels, which are networks of polymer chains that can hold large amounts of water. These materials are of interest for various applications, including drug delivery and tissue engineering. Lloyd and Steed (2011) explored how the morphology and rheology of hydrogels formed by similar urea derivatives could be tuned by changing the anion identity, indicating the role such compounds can play in designing materials with specific physical properties (Lloyd & Steed, 2011).
Catalysis
Urea derivatives have been utilized as catalysts in various organic transformations. Brahmachari and Banerjee (2014) demonstrated the use of urea as an eco-friendly catalyst in a multicomponent reaction to synthesize functionalized 2-amino-3-cyano-4H-pyrans, highlighting the versatility and environmental benefits of using such compounds in chemical synthesis (Brahmachari & Banerjee, 2014).
Synthesis of Tetrahydrofuran Derivatives
The synthesis of tetrahydrofuran and related derivatives is a significant area of research due to their presence in numerous bioactive molecules. Opalka et al. (2011) investigated a thiourea/proline derivative-catalyzed synthesis, providing insights into the mechanisms and potential complications of such reactions, which could be relevant to the synthesis and applications of the compound (Opalka, Steinbacher, Lambiris, & McQuade, 2011).
Antimicrobial Activity
Research into the antimicrobial properties of urea and thiourea derivatives continues to be an important field, with potential applications in developing new antibiotics and antifungal agents. Mannam et al. (2019) synthesized and characterized a series of urea and thiourea derivatives, evaluating their in vitro antimicrobial activity, which underscores the potential of such compounds in medicinal chemistry (Mannam, Devineni, Pavuluri, Chamarthi, & Kottapalli, 2019).
Eigenschaften
IUPAC Name |
3-(oxan-4-yl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c14-13(15,16)9-18(7-10-3-6-21-8-10)12(19)17-11-1-4-20-5-2-11/h3,6,8,11H,1-2,4-5,7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGZWUGOWQIOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)
![N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664204.png)
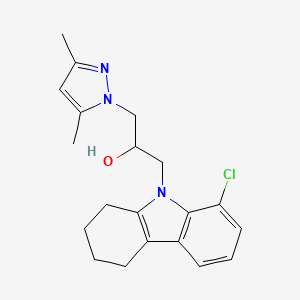



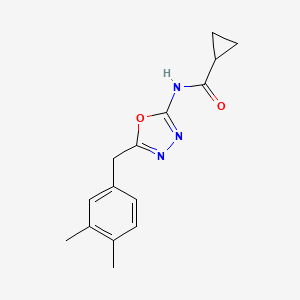
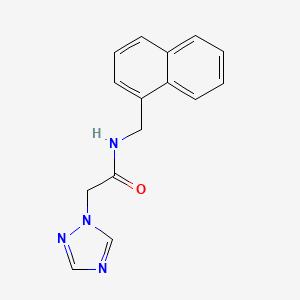

![2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}acetohydrazide](/img/structure/B2664216.png)
![6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide](/img/structure/B2664219.png)

